6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Description
6-Chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic chromenone derivative characterized by a 2H-chromen-2-one core substituted with a chloro group at position 6, an ethyl group at position 4, and a 3-methoxybenzyloxy group at position 5. Chromenones (coumarin analogs) are known for diverse biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties .
Properties
IUPAC Name |
6-chloro-4-ethyl-7-[(3-methoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-13-8-19(21)24-17-10-18(16(20)9-15(13)17)23-11-12-5-4-6-14(7-12)22-2/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITARQDQNUBEPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 6-chloro-4-ethyl-2H-chromen-2-one with 3-methoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols.
Scientific Research Applications
6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally analogous chromenones, focusing on substituent differences and their implications:
Key Observations
Position 4 Modifications: The ethyl group in the target compound provides moderate lipophilicity compared to phenyl (e.g., ) or methylaminomethyl groups. Ethyl may optimize membrane permeability without excessive steric hindrance. Phenyl substituents (e.g., ) enhance aromatic stacking interactions but reduce solubility.
Position 6 Substituents: The chloro group is conserved in most analogs, contributing to electron-withdrawing effects and stabilizing the chromenone core .
Position 7 Substituents :
- 3-Methoxybenzyloxy (target) vs. 4-methoxybenzyloxy (): The meta-methoxy group may reduce steric hindrance compared to para-substituted analogs, affecting receptor binding.
- Halogenated benzyloxy groups (e.g., 2,4-dichloro or 3-chloro ) enhance halogen bonding and metabolic stability but may increase toxicity.
- Phenacyloxy () and epoxypropoxy () introduce reactive moieties, useful for further derivatization or prodrug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
